

Application Notes and Protocols for SC144 Administration in Preclinical Models

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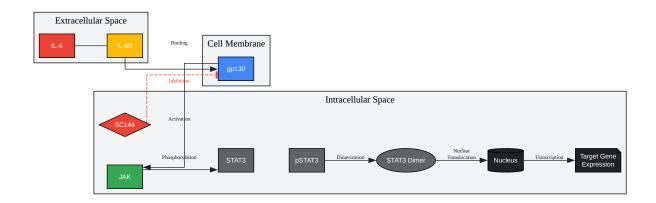
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in various preclinical cancer models. The protocols outlined below are based on published research and are intended to serve as a guide for designing and executing in vivo studies with SC144.

Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway

SC144 exerts its anti-tumor effects by directly binding to gp130, a critical signal transducer for several pro-inflammatory cytokines, most notably Interleukin-6 (IL-6). This binding induces the phosphorylation and deglycosylation of gp130, leading to the abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and its subsequent nuclear translocation. The inhibition of the gp130/STAT3 signaling cascade ultimately suppresses the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis, leading to tumor growth inhibition.[1][2][3][4][5]





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Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

Quantitative Data Summary of SC144 Administration in Preclinical Models

The following tables summarize the reported dosages and administration schedules of SC144 in various preclinical cancer models.

Table 1: SC144 Administration in Ovarian Cancer Xenograft Models

| Animal Model | Cell Line | Administr ation Route | Dosage | Frequenc y | Duration | Referenc e |
|-----------------|-----------|-----------------------------|-----------|---------------|----------|---------------|
| Nude Mice | OVCAR-8 | Intraperiton eal (i.p.) | 10 mg/kg | Daily | 58 days | [5] |
| Nude Mice | OVCAR-8 | Oral (p.o.) | 100 mg/kg | Daily | 35 days | [5] |



Table 2: SC144 Administration in Syngeneic Mouse Models

| Animal Model | Cell Line | Administr ation Route | Dosage | Frequenc y | Duration | Referenc e |
|-----------------|----------------|-----------------------------|------------------|---------------|----------|---------------|
| C57BL/6 Mice | MOC2- E6/E7 | Intraperiton eal (i.p.) | Not Specified | Daily | 14 days | [2] |

Table 3: SC144 Administration in Other Cancer Models (Data Inferred from General Statements)



| Cancer Type | Animal Model | Administration Route | Notes | Reference |
|----------------------|--------------|-------------------------|--|-----------|
| Breast Cancer | Xenograft | Not Specified | SC144 has been reported to inhibit tumor growth in breast cancer xenograft models. Specific dosage information is not detailed in the reviewed literature. | [3] |
| Colorectal Cancer | Xenograft | Not Specified | Studies indicate SC144's efficacy in colorectal cancer xenografts, but specific administration protocols are not readily available. | [3] |
| Pancreatic Cancer | Xenograft | Not Specified | The anti-tumor activity of SC144 has been observed in pancreatic cancer xenograft models. Detailed dosage regimens are not specified in the available sources. | [3] |



Experimental Protocols Protocol 1: In Vivo Formulation of SC144

This protocol describes the preparation of a vehicle for the in vivo administration of SC144.

Materials:

- · SC144 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile deionized water (ddH₂O)

Procedure:

- Prepare a 10 mg/mL stock solution of SC144 in DMSO.
- For a 1 mL final working solution, mix the components in the following order:
 - 400 μL of PEG300
 - 50 μL of the 10 mg/mL SC144 stock solution in DMSO
 - 50 μL of Tween 80
- Mix the solution thoroughly until it is clear.
- Add 500 μL of sterile ddH₂O to bring the final volume to 1 mL.
- The final concentration of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
- Use the freshly prepared formulation immediately for administration.

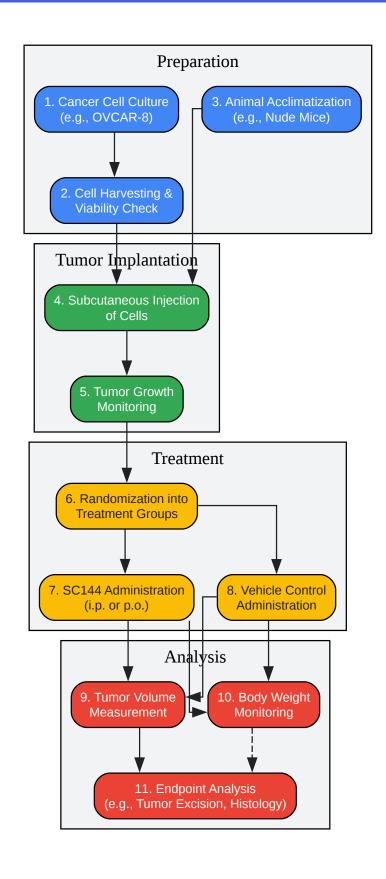


Note: This formulation is a general guide. Optimization may be necessary depending on the specific experimental requirements.

Protocol 2: Subcutaneous Xenograft Mouse Model and SC144 Treatment

This protocol outlines the establishment of a subcutaneous tumor xenograft model and subsequent treatment with SC144.





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Caption: Workflow for a subcutaneous xenograft study with SC144.



Materials:

- Human cancer cell line (e.g., OVCAR-8 for ovarian cancer)
- · Appropriate cell culture medium and supplements
- 6-8 week old female immunodeficient mice (e.g., athymic nude mice)
- Matrigel (optional)
- SC144 formulation (prepared as in Protocol 1)
- Vehicle control (formulation without SC144)
- · Calipers for tumor measurement
- Anesthetic for animal procedures

Procedure:

- Cell Culture and Preparation:
 - Culture the chosen cancer cell line under standard conditions.
 - Harvest cells during the logarithmic growth phase and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
 - Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10⁶ cells/100 μL). For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
- Tumor Cell Implantation:
 - Anesthetize the mice.
 - Inject the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:



- Monitor the mice regularly for tumor formation.
- Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³),
 randomize the mice into treatment and control groups.

SC144 Administration:

- Intraperitoneal (i.p.) Injection: Administer the SC144 formulation daily at the desired dosage (e.g., 10 mg/kg).
- Oral (p.o.) Gavage: Administer the SC144 formulation daily using oral gavage at the desired dosage (e.g., 100 mg/kg).
- o Administer the vehicle control to the control group using the same route and schedule.

Efficacy Evaluation:

- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for the specified duration (e.g., 35-58 days).

Endpoint Analysis:

- At the end of the study, euthanize the mice and excise the tumors.
- Tumor weight can be measured as a primary endpoint.
- Further analysis, such as immunohistochemistry for biomarkers of the gp130/STAT3 pathway, can be performed on the excised tumors.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Appropriate measures should be taken to minimize animal suffering.



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